molecular formula C16H16BrNO3 B11963127 N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 853332-16-8

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B11963127
CAS No.: 853332-16-8
M. Wt: 350.21 g/mol
InChI Key: CHIXEQPHDULQEG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a methoxy-methylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 3-bromoaniline with 2-(2-methoxy-4-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy-methylphenoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(3-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(3-iodophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not

Properties

CAS No.

853332-16-8

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

InChI

InChI=1S/C16H16BrNO3/c1-11-6-7-14(15(8-11)20-2)21-10-16(19)18-13-5-3-4-12(17)9-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

CHIXEQPHDULQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)OC

Origin of Product

United States

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